N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide
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Overview
Description
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,2,5-thiadiazole with piperidine derivatives under controlled conditions to form the intermediate compound. This intermediate is then reacted with thiophene-2-acetic acid or its derivatives to yield the final product. The reaction conditions often include the use of solvents like ethanol or chloroform and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, chloroform, dimethyl sulfoxide (DMSO).
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or receptors involved in the growth and proliferation of pathogens and cancer cells. The thiadiazole ring is known to interact with biological targets due to its mesoionic character, allowing it to cross cellular membranes and exert its effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Thiazolidin-4-one derivatives: These compounds also possess a sulfur-containing ring and are studied for their antimicrobial and anticancer activities.
Uniqueness
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide is unique due to the combination of its three distinct rings (thiadiazole, piperidine, and thiophene), which confer a range of chemical reactivities and biological activities. This structural diversity makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c18-13(8-11-2-1-7-19-11)15-10-3-5-17(6-4-10)12-9-14-20-16-12/h1-2,7,9-10H,3-6,8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMIPBPRQSQVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CS2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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